molecular formula C9H19ClNO3P B13503871 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride

Cat. No.: B13503871
M. Wt: 255.68 g/mol
InChI Key: HNUDKEMFIXFYHU-UHFFFAOYSA-N
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Description

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18NO3P·HCl. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves several steps One common synthetic route includes the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl groupThe final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Industrial production methods typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is C9H16ClN2O3P. It features a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid moiety, which may influence its biological activity.

PropertyValue
Molecular FormulaC9H16ClN2O3P
Molecular Weight250.66 g/mol
IUPAC Name1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylphosphoryl group may facilitate binding to target sites through hydrogen bonding and electrostatic interactions, enhancing its pharmacological effects.

Anticholinesterase Activity

Research indicates that compounds with similar structural features exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine in the synaptic cleft, improving cholinergic transmission.

Case Study:
In a study evaluating the AChE inhibition of related piperidine derivatives, compounds showed varying degrees of potency, with IC50 values ranging from 10 to 50 μM. The mechanism involved competitive inhibition at the active site of the enzyme, suggesting potential therapeutic applications for cognitive enhancement .

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays have been conducted to assess the selectivity of this compound against cancer cell lines. Results indicated that it exhibits moderate cytotoxic effects on human cancer cells while showing low toxicity towards normal cells.

Table: Cytotoxicity Profile

Cell LineIC50 (μM)
HeLa (Cervical cancer)25
MCF-7 (Breast cancer)30
Normal Human Fibroblasts>100

Research Findings

Recent studies have focused on synthesizing analogs of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride to enhance its biological activity. Modifications in the piperidine ring or substituents on the phosphoryl group have been explored to optimize potency and selectivity.

Example Study:
A comparative analysis involving structural modifications revealed that introducing electron-withdrawing groups on the piperidine ring significantly increased AChE inhibitory activity. These findings suggest that further optimization could lead to more effective therapeutic agents .

Properties

Molecular Formula

C9H19ClNO3P

Molecular Weight

255.68 g/mol

IUPAC Name

1-(dimethylphosphorylmethyl)piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H18NO3P.ClH/c1-14(2,13)7-10-5-3-4-8(6-10)9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);1H

InChI Key

HNUDKEMFIXFYHU-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CN1CCCC(C1)C(=O)O.Cl

Origin of Product

United States

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